

Application Notes and Protocols for CG-806 (Luxepatinib) in Animal Xenograft Models

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Compound of Interest

Compound Name: CG-806

Cat. No.: B606623

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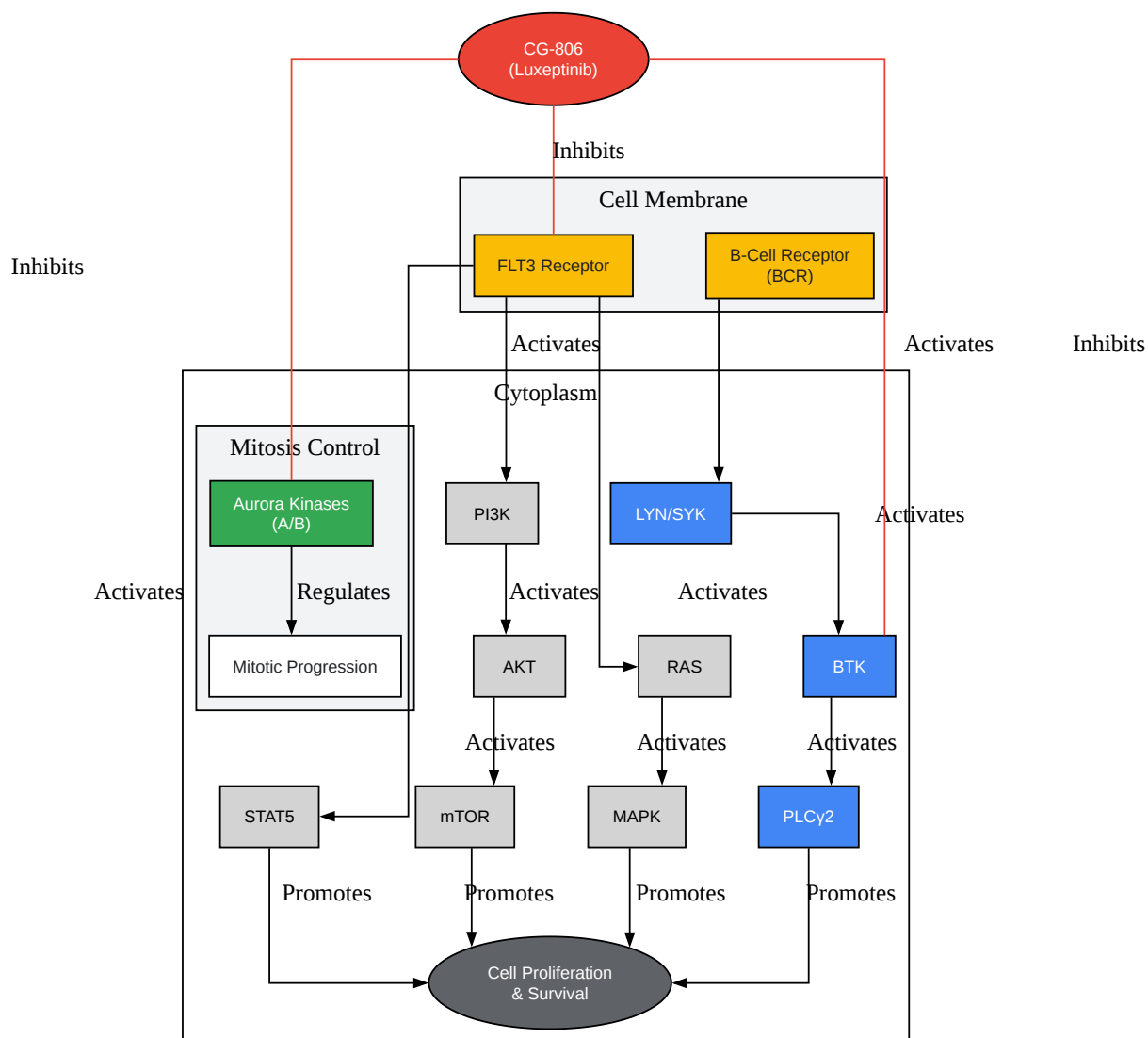
These application notes provide a comprehensive guide to designing and executing preclinical animal xenograft studies to evaluate the efficacy of **CG-806** (Luxepatinib), a potent, orally bioavailable, non-covalent pan-FLT3/pan-BTK inhibitor.[1] The protocols are based on established methodologies for acute myeloid leukemia (AML) xenograft models and specific preclinical data available for **CG-806**.

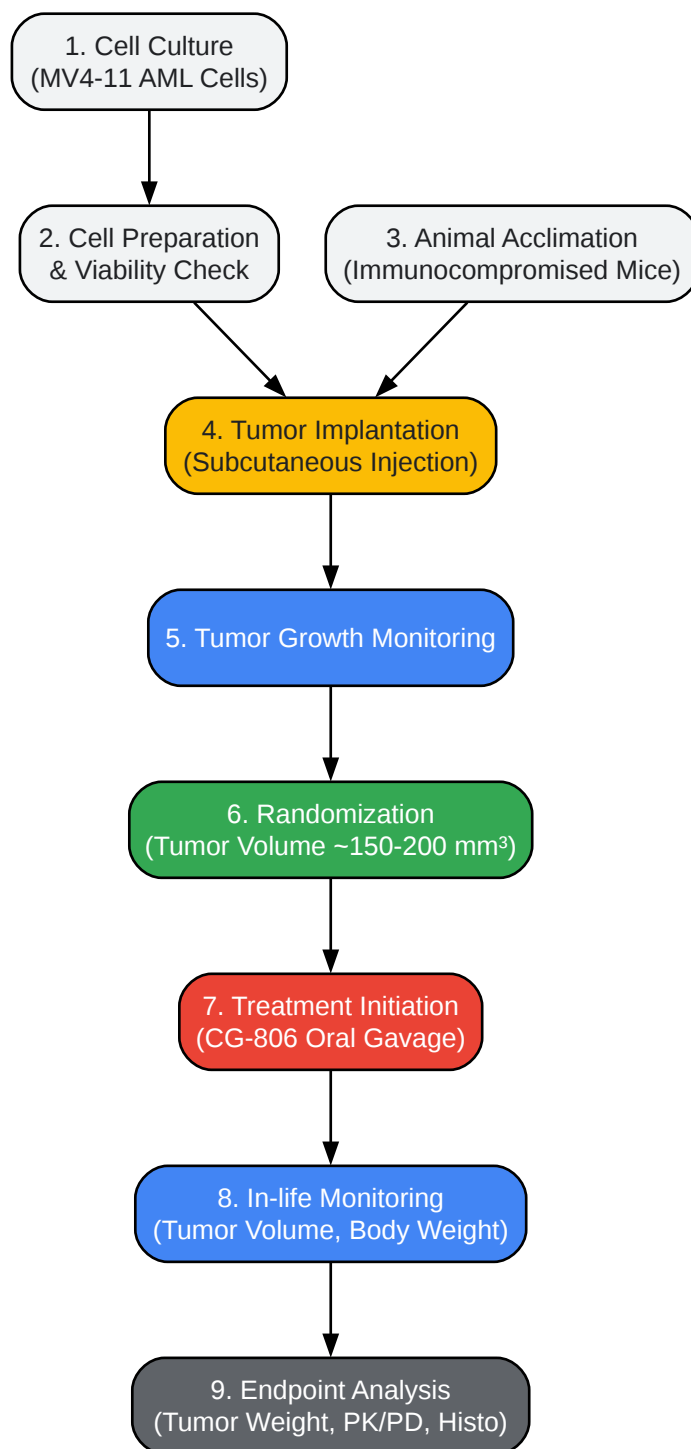
Introduction to CG-806

CG-806 is a multi-kinase inhibitor that targets both FMS-like tyrosine kinase 3 (FLT3) and Bruton's tyrosine kinase (BTK). It has demonstrated potent activity against wild-type FLT3, as well as clinically relevant mutations like internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations.[2] In addition to its activity on FLT3 and BTK, **CG-806** also inhibits other oncogenic kinases, including Aurora kinases, which are often overexpressed in AML.[2][3] This multi-targeted approach allows **CG-806** to induce cell cycle arrest and apoptosis in AML cells, irrespective of their FLT3 mutational status.[2][3][4] Preclinical studies have shown its ability to overcome resistance to other FLT3 inhibitors and have demonstrated significant anti-tumor activity in in vivo AML xenograft models.[4][5]

Key Signaling Pathways Targeted by CG-806

CG-806 exerts its anti-leukemic effects by concurrently inhibiting several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.





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